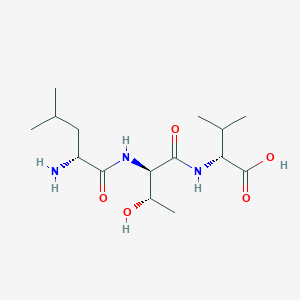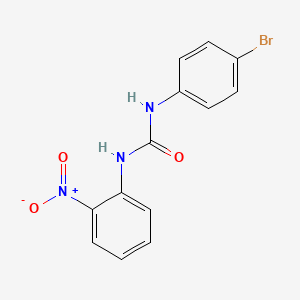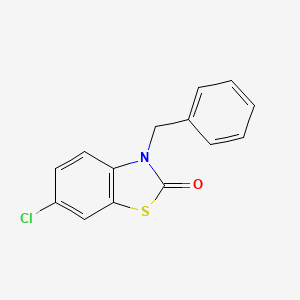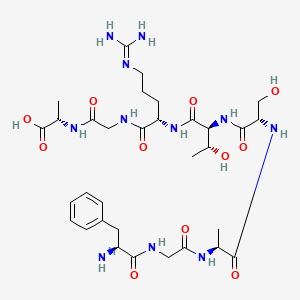
D-Leucyl-D-threonyl-D-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Leucyl-D-threonyl-D-valine is a tripeptide composed of three amino acids: D-leucine, D-threonine, and D-valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Leucyl-D-threonyl-D-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the resin-bound amino acid reacts with the carboxyl group of the incoming protected amino acid, forming a peptide bond.
Deprotection: The protecting group on the amino acid is removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
D-Leucyl-D-threonyl-D-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable leaving group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the threonine hydroxyl group can yield a ketone or aldehyde, while reduction of the peptide backbone can produce alcohols.
Aplicaciones Científicas De Investigación
D-Leucyl-D-threonyl-D-valine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of novel materials and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of D-Leucyl-D-threonyl-D-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Leucyl-L-threonyl-L-valine: The L-isomer of the tripeptide, which may have different biological activity and stability.
D-Leucyl-D-seryl-D-valine: A similar tripeptide with serine instead of threonine, affecting its chemical properties and reactivity.
D-Leucyl-D-threonyl-D-isoleucine: Another tripeptide with isoleucine replacing valine, altering its hydrophobicity and interaction with molecular targets.
Uniqueness
D-Leucyl-D-threonyl-D-valine is unique due to its specific sequence of D-amino acids, which can confer resistance to enzymatic degradation and enhance its stability in biological systems. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
628282-04-2 |
|---|---|
Fórmula molecular |
C15H29N3O5 |
Peso molecular |
331.41 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R,3S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H29N3O5/c1-7(2)6-10(16)13(20)18-12(9(5)19)14(21)17-11(8(3)4)15(22)23/h7-12,19H,6,16H2,1-5H3,(H,17,21)(H,18,20)(H,22,23)/t9-,10+,11+,12+/m0/s1 |
Clave InChI |
AIQWYVFNBNNOLU-IRCOFANPSA-N |
SMILES isomérico |
C[C@@H]([C@H](C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@@H](CC(C)C)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;4-amino-2-hydroxybenzoic acid](/img/structure/B14214520.png)



![3,5-Dimethyl-4-methylidene-9-oxabicyclo[3.3.1]non-2-ene](/img/structure/B14214538.png)

![1-Benzyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14214552.png)
![7-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14214554.png)
![3-{3-Fluoro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14214567.png)

![[(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14214581.png)
![Dibenzyl [(2R)-2,3-dihydroxypropyl]phosphonate](/img/structure/B14214587.png)

![3-Methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14214597.png)
